2-(3,4-Dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with significant pharmaceutical potential. Its molecular formula is and it has a molecular weight of approximately 360.43 g/mol. This compound is classified under the category of benzothiophene derivatives, which are known for their diverse biological activities, including potential applications in treating various diseases.
The synthesis of 2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions that can include amide coupling and cyclization processes. Specific methods may vary, but a common approach includes:
The molecular structure of 2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be represented by its SMILES notation: COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC. The InChI key for this compound is FSPQCTGGIANIJZ-UHFFFAOYSA-N, which facilitates its identification in chemical databases.
The compound can participate in various chemical reactions typical of amides and aromatic systems:
The mechanism of action for 2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is primarily related to its interactions with specific biological targets such as receptors or enzymes involved in disease pathways. For instance:
The physical properties of 2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:
The applications of 2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are primarily in the field of medicinal chemistry:
This compound exemplifies the ongoing research into benzothiophene derivatives and their pharmacological significance in modern medicine.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8